molecular formula C13H12ClN3O2 B8793652 Methyl 4-(amino(3-chloropyrazin-2-yl)methyl)benzoate

Methyl 4-(amino(3-chloropyrazin-2-yl)methyl)benzoate

Cat. No.: B8793652
M. Wt: 277.70 g/mol
InChI Key: LPMMDMUDSRORAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(amino(3-chloropyrazin-2-yl)methyl)benzoate is a useful research compound. Its molecular formula is C13H12ClN3O2 and its molecular weight is 277.70 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H12ClN3O2

Molecular Weight

277.70 g/mol

IUPAC Name

methyl 4-[amino-(3-chloropyrazin-2-yl)methyl]benzoate

InChI

InChI=1S/C13H12ClN3O2/c1-19-13(18)9-4-2-8(3-5-9)10(15)11-12(14)17-7-6-16-11/h2-7,10H,15H2,1H3

InChI Key

LPMMDMUDSRORAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(C2=NC=CN=C2Cl)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (E)-methyl 4-((benzhydrylimino)methyl)benzoate (67 g, 204 mmol) in THF (700 mL) was cooled to 0° C. and added dropwise NaHMDS (244 mL, 244 mmol). The mixture was stirred at this temperature for 30 minutes, and added a solution of 2,3-dichloropyrazine (33.2 g, 224 mmol) in THF (40 mL). The reaction mixture was stirred at 0° C. for 20 minutes and RT for 40 minutes. After the reaction was completed, the reaction mixture was extracted with EA and water. The organic layer was treated with 3M HCl (500 mL) for 10 minutes. The phases were separated and the organic layer was extracted with 3M HCl. The aqueous was washed with EA and then alkalified with Na2CO3 to pH=9. The aqueous solution was extracted with EA and the combined organics were dried and concentrated to give methyl 4-(amino(3-chloropyrazin-2-yl)methyl)benzoate (46 g, yield 81%).
Quantity
67 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
244 mL
Type
reactant
Reaction Step Two
Quantity
33.2 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

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